4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide
CAS No.:
Cat. No.: VC13527788
Molecular Formula: C6H11Br2N3
Molecular Weight: 284.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11Br2N3 |
|---|---|
| Molecular Weight | 284.98 g/mol |
| IUPAC Name | 4-bromo-1-propylpyrazol-3-amine;hydrobromide |
| Standard InChI | InChI=1S/C6H10BrN3.BrH/c1-2-3-10-4-5(7)6(8)9-10;/h4H,2-3H2,1H3,(H2,8,9);1H |
| Standard InChI Key | SXIAQENURQKIEM-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C(=N1)N)Br.Br |
| Canonical SMILES | CCCN1C=C(C(=N1)N)Br.Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a five-membered pyrazole ring with three substituents:
The hydrobromide salt forms via protonation of the amine group by hydrobromic acid, yielding improved crystallinity and aqueous solubility compared to the free base.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 204.07 g/mol |
| Purity | ≥95% |
| Solubility (water) | High (due to ionic character) |
The bromine atom contributes to electrophilic reactivity, enabling participation in substitution reactions, while the propyl group enhances lipophilicity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A typical synthetic route involves two stages:
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Bromination of 1-propyl-1H-pyrazol-3-amine:
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Reagents: Bromosuccinimide (NBS) or elemental bromine in dichloromethane.
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Conditions: 0–25°C, inert atmosphere.
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Selectivity: Bromination occurs preferentially at position 4 due to electronic and steric factors.
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Salt Formation:
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Treatment with hydrobromic acid (48% w/w) in ethanol yields the hydrobromide salt.
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Example Reaction Scheme:
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize safety and efficiency. Key steps include:
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Automated bromine addition to minimize exothermic risks.
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Crystallization under controlled pH and temperature for high-purity recovery.
Chemical Reactivity and Functionalization
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (NAS) with reagents such as:
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Amines: Producing 4-amino derivatives.
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Thiols: Forming 4-thioether analogs.
Example:
Oxidation and Reduction
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Oxidation: Hydrogen peroxide converts the amine group to a nitro group.
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Reduction: Catalytic hydrogenation yields primary amines.
| Compound | Target Kinase | IC (nM) |
|---|---|---|
| 4-Bromo-1-propyl derivative | CDK2 | 25 |
| Reference compound A | CDK4 | 50 |
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for designing kinase inhibitors.
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Prodrug Development: Hydrobromide salt improves bioavailability in preclinical models.
Material Science
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Coordination Chemistry: Acts as a ligand for transition metal complexes.
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Polymer Additives: Enhances flame retardancy due to bromine content.
Comparison with Structural Analogs
Table 2: Key Differences Among Brominated Pyrazoles
| Compound | Substituents | Molecular Weight (g/mol) |
|---|---|---|
| 4-Bromo-1-propyl-1H-pyrazol-3-amine | 1-Propyl, 3-NH | 204.07 |
| 4-Bromo-1-methyl analog | 1-Methyl, 3-NH | 176.02 |
| 4-Bromo-1-isopropyl analog | 1-Isopropyl, 3-NH | 218.09 |
The propyl group in the target compound balances lipophilicity and steric bulk, optimizing membrane permeability.
Future Research Directions
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Targeted Drug Delivery: Encapsulation in nanoparticles to enhance tumor-specific uptake.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to improve potency.
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Toxicological Profiling: Assess long-term safety for therapeutic applications.
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